REACTION_CXSMILES
|
B(O)(O)O.[OH:5]O.S(=O)(=O)(O)O.[F:12][C:13]1[CH:14]=[C:15]([N+:23]([O-:25])=[O:24])[C:16]([OH:22])=[C:17](C(=O)C)[CH:18]=1>O1CCCC1.O>[F:12][C:13]1[CH:18]=[C:17]([OH:5])[C:16]([OH:22])=[C:15]([N+:23]([O-:25])=[O:24])[CH:14]=1
|
Name
|
|
Quantity
|
20.45 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
36.8 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=C(C1)C(C)=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
heated for 48 h at 75° C
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×500 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.55 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |